molecular formula C7H5N3O3 B13062581 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid

5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B13062581
M. Wt: 179.13 g/mol
InChI Key: YRFXLBRXIWEILR-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 2,3-diaminopyridine, which undergoes acylation followed by cyclization. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-b]pyridine ring .

Reaction Conditions:

    Starting Material: 2,3-diaminopyridine

    Reagents: Acetic anhydride

    Catalysts: None required

    Solvent: Often performed in an anhydrous solvent like dichloromethane

    Temperature: Typically requires heating to reflux

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a scaffold for drug development, aiming to create new therapeutics with improved efficacy and reduced side effects .

Industry

In the industrial sector, derivatives of this compound are used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid exerts its effects is linked to its interaction with specific molecular targets. These targets often include enzymes and receptors involved in critical biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities but different structural features.

    Imidazo[4,5-c]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms.

Uniqueness

5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

5-oxo-1,4-dihydroimidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-4-5(10-6)9-2-8-4/h1-2H,(H,12,13)(H2,8,9,10,11)

InChI Key

YRFXLBRXIWEILR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=C1NC=N2)C(=O)O

Origin of Product

United States

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